![molecular formula C12H12ClN3 B11786915 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopentyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds such as 4-chloropyrrolo[2,3-d]pyrimidine. This intermediate can be synthesized through a series of reactions involving ethyl cyanoacetate, thiourea, caustic alcohol, and 2-chloroacetaldehyde . The reaction conditions often include the use of solvents like ethanol and ammonia water, with catalysts such as active nickel to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production. The process typically includes steps such as refluxing, reduced pressure concentration, and pH adjustments to isolate the desired product .
化学反応の分析
Types of Reactions
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for nucleophilic substitution, and acids like hydrochloric acid for electrophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting cell signaling pathways involved in cell division and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the cyclopentyl group, making it less bulky and potentially altering its reactivity and binding properties.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have variations in their substituents, which can significantly impact their biological activity and chemical properties.
Uniqueness
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities and improved pharmacokinetic profiles .
特性
分子式 |
C12H12ClN3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-11-9-5-6-14-7-10(9)15-12(16-11)8-3-1-2-4-8/h5-8H,1-4H2 |
InChIキー |
NXXXAEHQHYGIIU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






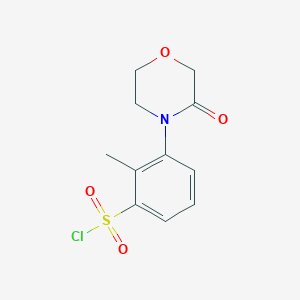



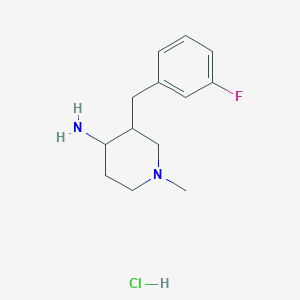
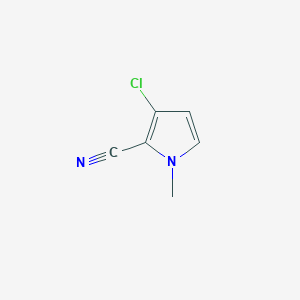
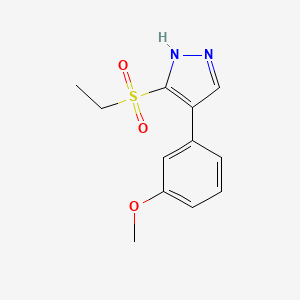
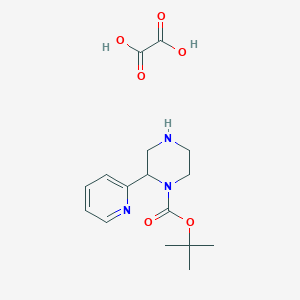

![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
